N-(3,5-dimethoxyphenyl)-2,5-dimethoxybenzenesulfonamide
Overview
Description
“N-(3,5-dimethoxyphenyl)-2,5-dimethoxybenzenesulfonamide” is an organic compound . It belongs to the class of organic compounds known as dimethoxybenzenes, which are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new compound N-(3,5-dimethoxyphenyl)acridin-9-amine was synthesized through the Ullmann condensation of 2-chlorobenzoic acid and 3,5-dimethoxyaniline .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the compound “N-(3,5-Dimethoxyphenyl)-2-(trimethylsilyl)ethanesulfonamide” has a molecular formula of C13H23NO4SSi, an average mass of 317.477 Da, and a monoisotopic mass of 317.111694 Da .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, “N-(3,5-Dimethoxyphenyl)-2-(trimethylsilyl)ethanesulfonamide” has a molecular formula of C13H23NO4SSi, an average mass of 317.477 Da, and a monoisotopic mass of 317.111694 Da .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2,5-dimethoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO6S/c1-20-12-5-6-15(23-4)16(10-12)24(18,19)17-11-7-13(21-2)9-14(8-11)22-3/h5-10,17H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYAIIJOWYEEMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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